molecular formula C8H20N3P B14495839 1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- CAS No. 65173-82-2

1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl-

Cat. No.: B14495839
CAS No.: 65173-82-2
M. Wt: 189.24 g/mol
InChI Key: AQVDLBXNWXCZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- is a chemical compound with the molecular formula C₈H₂₀N₃P and a molecular weight of 189.2383 g/mol . This compound belongs to the class of diazaphospholidines, which are known for their unique structural features and reactivity. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor. One common method involves the reaction of diethylamine with 1,3-dimethyl-2-chlorophospholidine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction yields phosphines.

Scientific Research Applications

1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the phosphorus atom, which can form stable bonds with a variety of electrophiles . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- can be compared with other similar compounds, such as:

The uniqueness of 1,3,2-Diazaphospholidine, 2-diethylamino-1,3-dimethyl- lies in its specific structural features and reactivity, which make it valuable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

65173-82-2

Molecular Formula

C8H20N3P

Molecular Weight

189.24 g/mol

IUPAC Name

N,N-diethyl-1,3-dimethyl-1,3,2-diazaphospholidin-2-amine

InChI

InChI=1S/C8H20N3P/c1-5-11(6-2)12-9(3)7-8-10(12)4/h5-8H2,1-4H3

InChI Key

AQVDLBXNWXCZTF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1N(CCN1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.